molecular formula C10H16O3 B14277250 tert-Butyl 3-oxohex-4-enoate CAS No. 132117-94-3

tert-Butyl 3-oxohex-4-enoate

Cat. No.: B14277250
CAS No.: 132117-94-3
M. Wt: 184.23 g/mol
InChI Key: YBQWHQCHKADBAN-UHFFFAOYSA-N
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Description

tert-Butyl 3-oxohex-4-enoate: is an organic compound with the molecular formula C10H18O3. It is a member of the ester family, characterized by the presence of a tert-butyl group attached to a 3-oxohex-4-enoate moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 3-oxohex-4-enoate can be synthesized through several methods. One common approach involves the esterification of 3-oxohex-4-enoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-oxohex-4-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 3-oxohex-4-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals or agrochemicals.

    Medicine: Research into new drug candidates often involves the use of this compound as an intermediate.

    Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-oxohex-4-enoate involves its reactivity with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The keto group can also interact with nucleophiles, leading to the formation of new bonds and the generation of different products.

Comparison with Similar Compounds

  • tert-Butyl 3-oxopent-4-enoate
  • tert-Butyl 3-hydroxypent-4-enoate
  • tert-Butyl 3-oxobut-4-enoate

Comparison: tert-Butyl 3-oxohex-4-enoate is unique due to its longer carbon chain compared to similar compounds like tert-Butyl 3-oxopent-4-enoate. This difference in chain length can influence the compound’s physical properties, such as boiling point and solubility, as well as its reactivity in chemical reactions. The presence of the tert-butyl group also imparts steric hindrance, which can affect the compound’s behavior in various chemical processes.

Properties

CAS No.

132117-94-3

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

tert-butyl 3-oxohex-4-enoate

InChI

InChI=1S/C10H16O3/c1-5-6-8(11)7-9(12)13-10(2,3)4/h5-6H,7H2,1-4H3

InChI Key

YBQWHQCHKADBAN-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)CC(=O)OC(C)(C)C

Origin of Product

United States

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